molecular formula C6H2BrClFNaO2S B13182088 Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate

Katalognummer: B13182088
Molekulargewicht: 295.49 g/mol
InChI-Schlüssel: HLWYYSSFPAXETJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2BrClFNaO2S and a molecular weight of 295.49 g/mol . This compound is known for its unique combination of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a valuable reagent in various chemical reactions and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate typically involves the sulfonation of 2-bromo-6-chloro-4-fluorobenzene. This process can be achieved through the reaction of the corresponding aryl halide with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and selectivity. The compound can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is unique due to the presence of multiple halogen atoms and a sulfonate group, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in various synthetic and research applications .

Eigenschaften

Molekularformel

C6H2BrClFNaO2S

Molekulargewicht

295.49 g/mol

IUPAC-Name

sodium;2-bromo-6-chloro-4-fluorobenzenesulfinate

InChI

InChI=1S/C6H3BrClFO2S.Na/c7-4-1-3(9)2-5(8)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1

InChI-Schlüssel

HLWYYSSFPAXETJ-UHFFFAOYSA-M

Kanonische SMILES

C1=C(C=C(C(=C1Cl)S(=O)[O-])Br)F.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.